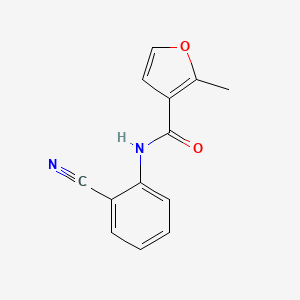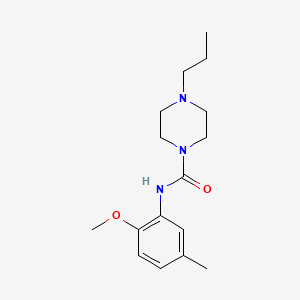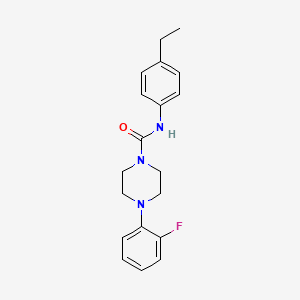![molecular formula C23H27N3O B5297287 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5297287.png)
4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine, also known as NAPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. NAPM is a morpholine derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter systems. 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine has also been shown to modulate the levels of dopamine and acetylcholine in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells and tissues. 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine has also been shown to inhibit tumor cell growth and induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine in lab experiments is its potential therapeutic effects in various scientific research fields. 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, and has potential use in the treatment of neurological disorders. However, one limitation of 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine in lab experiments is its limited availability and high cost, which may hinder its widespread use in research.
Future Directions
There are several future directions for the study of 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine. One direction is to further investigate its potential therapeutic effects in various scientific research fields, such as cancer and neurological disorders. Another direction is to study the mechanism of action of 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine in more detail, in order to better understand its biochemical and physiological effects. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine, in order to make it more accessible for scientific research.
Synthesis Methods
The synthesis of 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine involves several steps, including the reaction of 1-allyl-3-methyl-1H-pyrazole-4-carboxaldehyde with 2-(1-naphthylmethyl)morpholine in the presence of a catalyst. The reaction produces the intermediate 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine, which is then purified through column chromatography. The final product, 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine, is obtained through recrystallization.
Scientific Research Applications
4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine has been studied for its potential therapeutic effects in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-2-(naphthalen-1-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-3-11-26-16-21(18(2)24-26)15-25-12-13-27-22(17-25)14-20-9-6-8-19-7-4-5-10-23(19)20/h3-10,16,22H,1,11-15,17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJGUEXOKXJIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCOC(C2)CC3=CC=CC4=CC=CC=C43)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-5-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methoxy)pyridine](/img/structure/B5297219.png)

![2-[(3-butoxyphenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5297248.png)
![4-methyl-1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5297257.png)

![methyl 3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5297270.png)

![1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5297281.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5297284.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297296.png)
![(3aS*,6aR*)-5-benzoyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5297304.png)

